ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 3-methoxyphenyl group and at position 5 with a pyridin-4-yl moiety. The triazole is linked via a carbonylamino group to the 4-position of a piperidine ring, which is esterified with an ethyl group at its 1-position. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-[[1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4/c1-3-33-23(31)28-13-9-17(10-14-28)25-22(30)20-21(16-7-11-24-12-8-16)29(27-26-20)18-5-4-6-19(15-18)32-2/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRNDSMKQOAXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate generally involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step often requires a copper catalyst to facilitate the reaction under mild conditions.
Introduction of the Methoxyphenyl and Pyridine Groups: These groups can be introduced through specific substitution reactions, carefully controlling the conditions to ensure selective attachment to the triazole ring.
Coupling with Piperidine: The piperidine moiety is typically introduced via a nucleophilic substitution reaction, where the piperidine attacks a carbonyl group.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
For industrial-scale production, optimizing the synthesis involves using cost-effective reagents, scalable reaction conditions, and efficient purification processes. Techniques such as continuous flow chemistry may be employed to enhance yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, yielding corresponding quinones.
Reduction: Reduction typically affects the triazole ring or carbonyl groups, depending on the reagents and conditions used.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the pyridine and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄).
Substitution: Nucleophilic substitutions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
Depending on the reaction type, products can range from quinones (oxidation) to alcohols or amines (reduction), and various substituted analogs (substitution).
Scientific Research Applications
Chemistry
Ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate serves as a building block for synthesizing more complex molecules, enabling studies in molecular interactions and new material development.
Biology
In biological research, this compound can be utilized to study cell signaling pathways and protein-ligand interactions due to its unique structural features.
Medicine
Pharmacologically, its potential as an inhibitor for specific enzymes or receptors is being explored, which could lead to the development of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, its derivatives may be applied in the development of specialty chemicals or advanced materials with unique properties.
Mechanism of Action
The compound’s mechanism of action generally involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. Its diverse functional groups allow it to engage in multiple interactions, affecting various biochemical pathways. The presence of the triazole ring, for instance, is known to contribute to strong binding affinities through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Derivatives with Piperidine Linkages
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Structure : Similar triazole core but lacks the piperidine linkage. Position 5 has a formyl group, and position 1 is substituted with pyridin-3-yl.
- The formyl group enhances electrophilicity, making it reactive in further derivatization.
- Synthesis: Prepared via Huisgen cycloaddition between 3-azidopyridine and ethyl 4,4-diethoxy-3-oxobutanoate, followed by acid hydrolysis .
Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
- Structure: Features a 6-chloropyridylmethyl group at position 1 and an ethoxymethyleneamino group at position 3. The triazole is linked to a piperidine ring via an ester group.
- The ethoxymethyleneamino group may participate in hydrogen bonding.
- Crystallography : Shortened C—N bonds (1.348–1.366 Å) indicate electron delocalization within the triazole system, stabilizing the molecule .
- Applications : Studied as an agrochemical intermediate due to its structural resemblance to insecticidal triazoles .
Piperidine-Modified Analogues
Ethyl 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
- Structure : Contains a 1,2,4-triazole isomer with isopropyl and methyl substituents. The piperidine is esterified similarly.
- Isopropyl and methyl groups increase lipophilicity (ClogP ≈ 2.5), favoring membrane permeability.
- Molecular Weight : 280.37 g/mol, slightly lower than the target compound (estimated ~420 g/mol) .
Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Substituent-Driven Variations
Ethyl 4-{[(3-Methylphenyl)methyl]amino}piperidine-1-carboxylate
- Structure: Replaces the triazole-carbonylamino group with a benzylamino substituent.
- The benzyl group enhances hydrophobicity, favoring blood-brain barrier penetration .
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic Acid Derivatives
Comparative Data Table
Research Findings and Implications
- Bioactivity Clustering : Compounds with 1,2,3-triazole and piperidine motifs cluster together in bioactivity profiles, suggesting shared targets such as kinases or GPCRs .
- Synthetic Accessibility : Click chemistry (e.g., Huisgen cycloaddition) is a common route for triazole synthesis, but substituent choice (e.g., methoxy vs. chloro) requires tailored protecting strategies .
- Crystallographic Insights : Shortened C—N bonds in triazoles enhance stability, while hydrogen-bonding networks (e.g., C—H⋯O) influence crystal packing and solubility .
Biological Activity
Ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a triazole moiety , which is recognized for its diverse biological activities. Its structure includes:
- An ethyl ester group
- A piperidine ring
- A pyridine ring
These structural components contribute to the compound's interaction with various biological targets, enhancing its pharmacological profile.
Research indicates that compounds containing similar triazole structures exhibit notable antiproliferative activity against various cancer cell lines. The mechanism typically involves:
- Interaction with specific enzymes or receptors
- Modulation of signaling pathways associated with cell growth and apoptosis
For instance, studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with cellular signaling pathways that promote proliferation and survival.
Anticancer Activity
This compound has demonstrated significant anticancer properties in vitro. It has been tested against various cancer cell lines, showing promising results in inhibiting cell viability and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The triazole structure also confers antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 6.25 µg/mL | Bactericidal |
| Candida albicans | 12.5 µg/mL | Antifungal |
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to this compound:
- Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry reported that triazole derivatives significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy Research : Research conducted on benzotriazole derivatives showed potent antibacterial effects against Escherichia coli and antifungal activity against Candida albicans, emphasizing the potential of triazole compounds in treating infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate?
- Answer : The compound is synthesized via multi-step protocols involving:
- Cyclocondensation : Formation of the pyrazole or triazole core using ethyl acetoacetate, phenylhydrazine, or azide-alkyne cycloaddition (e.g., CuAAC for triazole rings) .
- Amide coupling : Reaction of the triazole-carboxylic acid intermediate with piperidine derivatives using coupling agents like EDCI/HOBt .
- Esterification : Final step with ethyl chloroformate under basic conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : and NMR confirm regiochemistry of the triazole and piperidine moieties (e.g., singlet at δ 7.54 ppm for triazole protons) .
- HRMS : Validates molecular weight (e.g., observed [M] at m/z 238.0962 vs. calculated 238.0961) .
- IR spectroscopy : Peaks at 2139 cm (azide stretch) and 2231 cm (nitrile) confirm functional groups .
- X-ray crystallography : Resolves stereochemistry of chiral centers in analogs .
Q. How stable is this compound under standard laboratory storage conditions?
- Answer :
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light, moisture, or strong oxidizers (e.g., peroxides) .
- Decomposition products : May release carbon oxides and nitrogen oxides under extreme heat (>200°C) .
Advanced Research Questions
Q. How can researchers optimize the yield of the triazole intermediate during synthesis?
- Answer :
- Catalyst selection : Use Cu(I) catalysts (e.g., CuBr) for regioselective azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles .
- Reaction conditions : Conduct reactions at 50°C in dichloromethane with TFA as a proton source to enhance reaction rates .
- Yield improvements : Pre-purify starting materials (e.g., azides via distillation) and use excess trimethylsilyl azide (1.5–2.0 equiv) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Focus on the pyridinyl and methoxyphenyl groups as key pharmacophores .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity of the carbonyl and triazole groups .
- MD simulations : Assess conformational stability of the piperidine ring in aqueous environments .
Q. How should contradictory SAR data from different studies be resolved?
- Answer :
- Case study : Discrepancies in IC values for analogs may arise from variations in substituent positions (e.g., meta- vs. para-methoxy groups on the phenyl ring) .
- Resolution steps :
- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Validate target engagement using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Perform meta-analyses of published data to identify outliers .
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Answer :
- Hepatotoxicity : Use HepG2 cells for ALT/AST release assays .
- Cytotoxicity : MTT assay in HEK293 or primary fibroblasts (IC thresholds: <10 µM for further development) .
- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential of the triazole ring .
Methodological Notes
- Contradictory Data : Cross-validate results using multiple techniques (e.g., LC-MS alongside NMR) .
- Advanced SAR : Introduce fluorine or trifluoromethyl groups at the pyridinyl ring to enhance metabolic stability .
- Toxicity Mitigation : Replace the methoxy group with hydroxyl in pro-drug formulations to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
